molecular formula C8H12ClN3OS B6955696 N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide

N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide

Cat. No.: B6955696
M. Wt: 233.72 g/mol
InChI Key: REALHNZLUKUOJD-UHFFFAOYSA-N
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Description

N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorine atom at the 5-position, and a propanamide group with a methylsulfanyl substituent

Properties

IUPAC Name

N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-5(4-14-2)8(13)11-6-3-10-12-7(6)9/h3,5H,4H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REALHNZLUKUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)C(=O)NC1=C(NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 5-chloro-1H-pyrazole can be prepared by reacting 1,3-dichloroacetone with hydrazine hydrate under reflux conditions.

    Introduction of the Propanamide Group: The 5-chloro-1H-pyrazole is then reacted with 2-methyl-3-methylsulfanylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole derivatives.

    Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions, while the amide and methylsulfanyl groups could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-1H-pyrazol-4-yl)-2-methylpropanamide: Lacks the methylsulfanyl group, potentially altering its reactivity and binding properties.

    N-(5-chloro-1H-pyrazol-4-yl)-3-methylsulfanylpropanamide: Similar structure but with different substitution patterns, which could affect its chemical and biological behavior.

Uniqueness

N-(5-chloro-1H-pyrazol-4-yl)-2-methyl-3-methylsulfanylpropanamide is unique due to the combination of its pyrazole ring, chlorine substitution, and the presence of both a methyl and a methylsulfanyl group on the propanamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

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